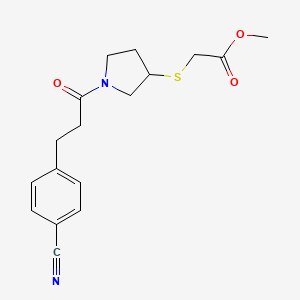![molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2](/img/structure/B2826072.png)
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile range of biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride, typically involves multicomponent reactions. These reactions are conducted under diverse conditions, often utilizing catalysts to optimize synthetic efficiency. Common methods include condensation, ring cyclization, and oxidation conversion . For instance, the synthesis of tetra-substituted imidazoles can be catalyzed by a tri-metallic system in a solvent mixture at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to ensure environmentally friendly processes. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of imidazole derivatives through oxidation processes.
Reduction: Reduction reactions involving imidazole derivatives.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. Catalysts such as Pd(OAc)2, Ce(SO4)2, and Bi(NO3)3 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decarboxylation of α-hydroxyphenyl-acetic acids in the presence of a tri-metallic catalyst system can yield tetra-substituted imidazoles .
Applications De Recherche Scientifique
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit certain enzymes, thereby exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another imidazole derivative with applications in coordination chemistry and spin crossover studies.
1-Substituted 1H-imidazol-2(3H)-ones: Known for their antifungal, anti-inflammatory, and antitumor properties.
Uniqueness
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKZUHWFJULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C3=NC=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2825990.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)
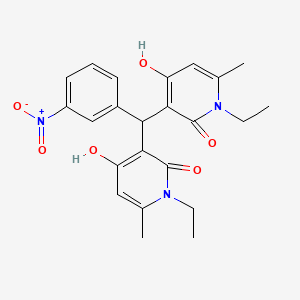
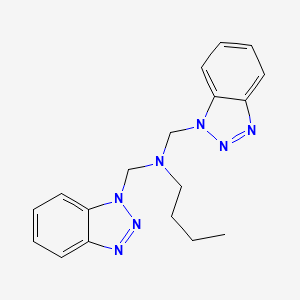
![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
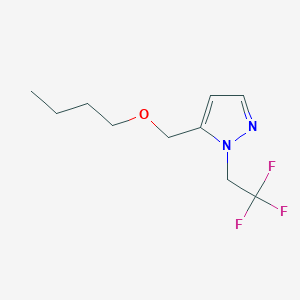
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
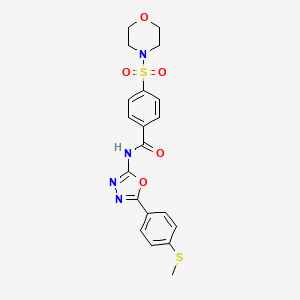
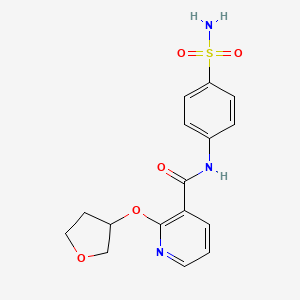
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

